Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans
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Description
“Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans” is an angiotensinogen peptide . It has been used as a substrate for Renin and assayed by fluorescence to study the binding affinity of protease inhibitors . Dabcyl, a part of this compound, is a fluorescent label that can be used in peptide and biochemical assays, including fluorescence assay .
Chemical Reactions Analysis
“this compound” has been used as a substrate for Renin . Renin is an enzyme that participates in the body’s renin-angiotensin system (RAS) that mediates extracellular volume (i.e., that of the blood plasma, lymph and interstitial fluid), and arterial vasoconstriction. Thus, it indirectly influences the blood pressure.Physical and Chemical Properties Analysis
“this compound” is soluble in water . Dabcyl, a part of this compound, has little fluorescence quenching with other compounds, making it ideal for use in fluorescence assays .Mechanism of Action
“Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans” has been used to study the binding affinity of protease inhibitors . Protease inhibitors are drugs that inhibit the function of protease enzymes, which play a key role in viral replication. By inhibiting these enzymes, protease inhibitors prevent new viruses from emerging, thus slowing down or preventing the progression of the disease.
Safety and Hazards
Properties
IUPAC Name |
benzene;5-[2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H120N22O16S.C6H6/c1-12-54(7)77(105-75(114)28-19-37-95-80(115)58-29-31-59(32-30-58)109-110-60-33-35-64(36-34-60)111(10)11)88(123)104-72(45-63-48-93-51-99-63)90(125)112-40-20-26-73(112)85(120)102-69(42-57-21-15-14-16-22-57)81(116)101-70(43-61-46-91-49-97-61)82(117)100-68(41-52(3)4)83(118)106-76(53(5)6)87(122)107-78(55(8)13-2)89(124)103-71(44-62-47-92-50-98-62)84(119)108-79(56(9)113)86(121)96-39-38-94-67-25-17-24-66-65(67)23-18-27-74(66)129(126,127)128;1-2-4-6-5-3-1/h14-18,21-25,27,29-36,46-56,68-73,76-79,94,113H,12-13,19-20,26,28,37-45H2,1-11H3,(H,91,97)(H,92,98)(H,93,99)(H,95,115)(H,96,121)(H,100,117)(H,101,116)(H,102,120)(H,103,124)(H,104,123)(H,105,114)(H,106,118)(H,107,122)(H,108,119)(H,126,127,128);1-6H/t54-,55-,56+,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTFTYIAHDJKAO-DWXCNEKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(C(C)O)C(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)CCCNC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C.C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)CCCNC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C.C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H126N22O16S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1876.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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